(2R,2'R,3S,3'S,4R,4'R,5R,5'R)-N,N'-(Azanediylbis(propane-3,1-diyl))bis(2,3,4,5,6-pentahydroxyhexanamide)
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Overview
Description
N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a compound with the molecular formula C18H37N3O12 and a molecular weight of 487.50 . It is primarily used in proteomics research and is known for its solubility in DMF and methanol . The compound is stored at -20°C and has a melting point of 103-105°C .
Preparation Methods
The synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves the reaction of D-gluconic acid with iminobis(trimethylene)amine under specific conditions. The reaction typically requires a solvent such as DMF or methanol and is conducted at controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N,N-[Iminobis(trimethylene)]bis-D-gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the gluconamide moiety or the iminobis(trimethylene) backbone.
Scientific Research Applications
N,N-[Iminobis(trimethylene)]bis-D-gluconamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of complex molecules and as a catalyst in various reactions . In biology, it is employed in proteomics research to study protein interactions and functions . Industrially, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
N,N-[Iminobis(trimethylene)]bis-D-gluconamide can be compared to other similar compounds such as N,N-bis(3-(D-gluconamido)propyl)deoxycholamide . While both compounds have similar functional groups and applications, N,N-[Iminobis(trimethylene)]bis-D-gluconamide is unique in its specific molecular structure and properties . Other similar compounds include various gluconamide derivatives and iminobis(trimethylene) compounds, each with their own unique characteristics and uses .
Properties
Molecular Formula |
C18H37N3O12 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propylamino]propyl]hexanamide |
InChI |
InChI=1S/C18H37N3O12/c22-7-9(24)11(26)13(28)15(30)17(32)20-5-1-3-19-4-2-6-21-18(33)16(31)14(29)12(27)10(25)8-23/h9-16,19,22-31H,1-8H2,(H,20,32)(H,21,33)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
CLNVCDMSZJMEJA-KJCFRMDSSA-N |
Isomeric SMILES |
C(CNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CNCCCNC(=O)C(C(C(C(CO)O)O)O)O)CNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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